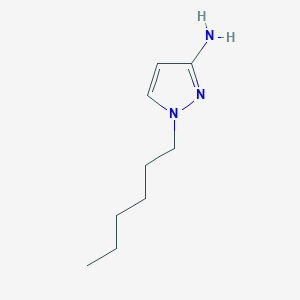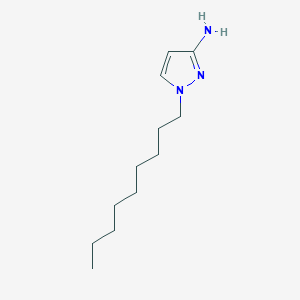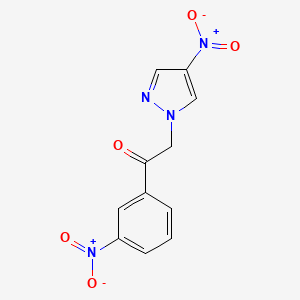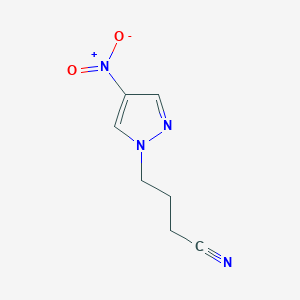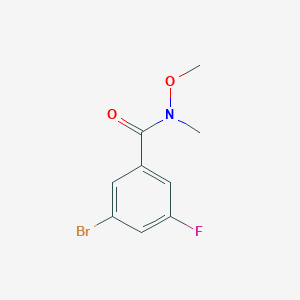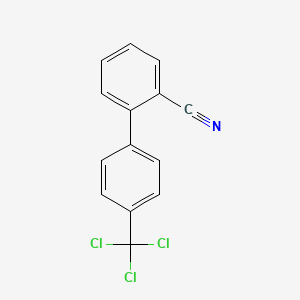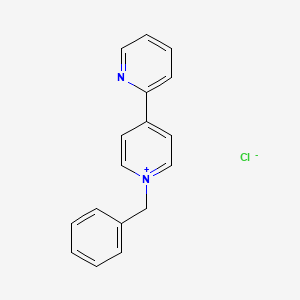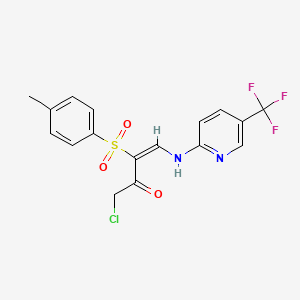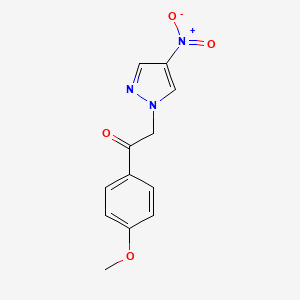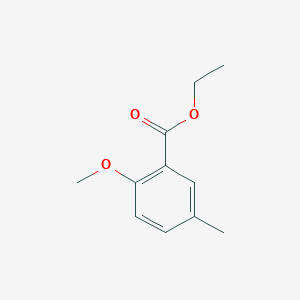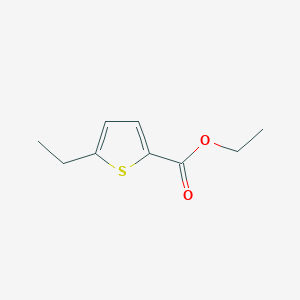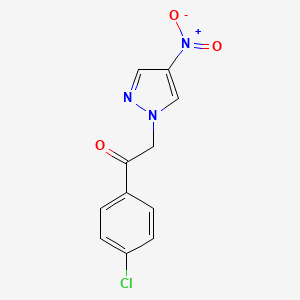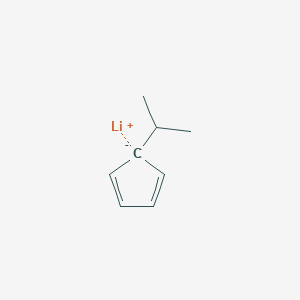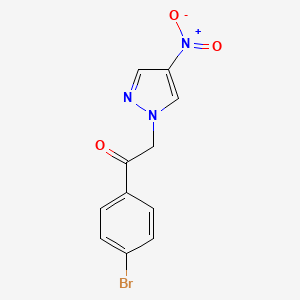
1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one is an organic compound that is used in a variety of scientific applications. It has a broad range of uses, from basic laboratory experiments to more complex biochemical and physiological studies. This compound is also used in the synthesis of other compounds and has been found to have a range of beneficial effects in various areas of research.
Aplicaciones Científicas De Investigación
Brominated Flame Retardants
Research on novel brominated flame retardants (NBFRs) indicates a growing interest in understanding their occurrence, environmental fate, and toxicity. These studies call for more research on the detection, occurrence, and effects of such compounds due to their increasing application and potential risks. This context suggests that "1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one" could be of interest in studies related to flame retardancy and environmental persistence of brominated organic compounds (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications of Brominated Compounds
The practical synthesis of brominated biphenyls, like "2-Fluoro-4-bromobiphenyl," highlights the ongoing research in developing efficient, scalable methods for synthesizing brominated organic molecules. Such work underscores the importance of brominated compounds in pharmaceuticals, indicating potential research applications for related compounds in medicinal chemistry and drug synthesis (Qiu et al., 2009).
Antifungal Applications
Research into small molecules against Fusarium oxysporum suggests interest in chemical compounds with specific functional groups for antifungal applications. The study of structure–activity relationships (SAR) in this context points to the potential for "1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one" to be explored for its antifungal or antimicrobial properties, given the relevance of its structural features in pharmacophore design (Kaddouri et al., 2022).
Propiedades
IUPAC Name |
1-(4-bromophenyl)-2-(4-nitropyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)11(16)7-14-6-10(5-13-14)15(17)18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKVLUJQMWDCLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN2C=C(C=N2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenyl)-2-(4-nitro-1H-pyrazol-1-yl)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


